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Compound of Interest

Compound Name: ethyl 1H-pyrazole-4-carboxylate

Cat. No.: B133763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant

interest in medicinal chemistry and drug development. Its pyrazole core is a key

pharmacophore in numerous biologically active compounds, demonstrating a wide range of

therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. This

technical guide provides a comprehensive overview of the synthesis, properties, and

applications of ethyl 1H-pyrazole-4-carboxylate, with a focus on its role in the development of

novel therapeutics.

Chemical and Physical Properties
Ethyl 1H-pyrazole-4-carboxylate is a white to off-white solid with the molecular formula

C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol . Key physical and chemical properties are

summarized in the table below.
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Property Value Reference

CAS Number 37622-90-5 [1]

Molecular Formula C₆H₈N₂O₂ [1]

Molecular Weight 140.14 g/mol [1]

Melting Point 78-80 °C [1]

Boiling Point 138-140 °C at 3 mmHg [1]

Appearance White to off-white solid [1]

Purity ≥ 99% (HPLC) [1]

Synthesis of Ethyl 1H-Pyrazole-4-Carboxylate
Several synthetic routes to ethyl 1H-pyrazole-4-carboxylate have been reported, offering

flexibility in terms of starting materials and reaction conditions. The choice of method often

depends on factors such as desired scale, cost, and available equipment.

Synthesis Methodologies
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Method
Starting
Materials

Reagents and
Conditions

Yield
Advantages/Di
sadvantages

From Ethyl 2-

formyl-3-

oxopropanoate

Ethyl 2-formyl-3-

oxopropanoate,

Hydrazine

Ethanol, Ice bath

to room

temperature, 17

hours

72.4%

Good yield, but

the starting

material may not

be readily

available.[1]

From 1H-

Pyrazole-4-

carboxylic acid

1H-Pyrazole-4-

carboxylic acid,

Ethanol

Thionyl chloride,

0 °C to room

temperature, 3

hours

80.0%

Readily available

starting

materials, good

yield. Thionyl

chloride is

corrosive and

requires careful

handling.[1]

One-Pot,

Microwave-

Assisted

Synthesis

Benzophenone

hydrazones,

Ethyl

acetoacetate

Solvent-free,

Microwave

irradiation

Quantitative

Environmentally

friendly (solvent-

free), rapid

reaction times,

and excellent

yields.[2]

One-Pot, Three-

Component

Reaction

Phenylhydrazine,

Benzaldehyde,

Ethyl

acetoacetate

[bmim][FeCl4]

(magnetic ionic

liquid), Flow

oxygen

75-92%

Green and

efficient process

with a recyclable

catalyst.[3]

Detailed Experimental Protocols
Method 1: From Ethyl 2-formyl-3-oxopropanoate

To a solution of ethyl 2-formyl-3-oxopropanoate (27.6 g, 192 mmol) in 150 mL of ethanol,

cooled in an ice bath, hydrazine (6.2 g, 193 mmol) is slowly added.[1] The reaction mixture is

then stirred at room temperature for 17 hours. After completion of the reaction, the ethanol is

removed by vacuum distillation. The resulting residue is purified by silica gel column
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chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to afford

ethyl 1H-pyrazole-4-carboxylate as yellow crystals (19.4 g, 72.4% yield).[1]

Method 2: From 1H-Pyrazole-4-carboxylic acid

To a solution of 1H-pyrazole-4-carboxylic acid (1 g, 8.92 mmol) in 10 mL of ethanol at 0 °C,

thionyl chloride (1.6 g, 13.38 mmol) is added.[1] The mixture is stirred at room temperature for

3 hours. The reaction progress is monitored by TLC. Upon completion, the volatile components

are evaporated to dryness. The residue is diluted with water and extracted with a 10% solution

of ethanol in dichloromethane. The combined organic layers are washed with water and brine,

dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude

product is purified by silica gel column chromatography (15% ethyl acetate in hexane) to yield

ethyl 1H-pyrazole-4-carboxylate as an off-white solid (1.0 g, 80.0% yield).[1]

Applications in Drug Discovery and Development
Ethyl 1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of a wide

array of bioactive molecules. The pyrazole scaffold is a prominent feature in many approved

drugs and clinical candidates due to its ability to form key interactions with biological targets.

Anti-inflammatory and Analgesic Agents
A significant application of ethyl 1H-pyrazole-4-carboxylate is in the development of anti-

inflammatory and analgesic drugs, primarily through the inhibition of cyclooxygenase (COX)

enzymes, particularly the inducible isoform, COX-2.[4]

Quantitative Data on Biological Activity of Pyrazole Derivatives
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Compound Target Activity (IC₅₀)
In Vivo
Efficacy

Reference

Celecoxib COX-2 0.04 µM - [5]

Compound 1 COX-2 0.31 µmol/L

ED₅₀ = 74.3

mg/kg (rat paw

edema)

[6]

Compound AD

532
COX-2

Less potent than

celecoxib

Effective in

formalin-induced

hyperalgesia and

hot-plate tests

[4]

Compounds 5u

and 5s
COX-2

1.79 µM and

2.51 µM,

respectively

80.63% and

78.09% inhibition

of inflammation,

respectively

[7]

Compounds 5f

and 6f
COX-2

1.50 µM and

1.15 µM,

respectively

- [8]

FR140423 COX-2

150-fold more

selective for

COX-2 over

COX-1

More potent than

indomethacin in

carrageenin-

induced paw

edema

[9]

Pyrazolone

Derivative 9b
COX-1/COX-2 Equal inhibition

Most active

analgesic in

writhing test

[10][11]

Signaling Pathway of p38 MAPK Inhibition by Pyrazole Derivatives

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is another important

target for pyrazole-based anti-inflammatory drugs. This pathway is involved in the production of

pro-inflammatory cytokines.
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Caption: The p38 MAPK signaling cascade and the point of inhibition by pyrazole-based

compounds.

Experimental Workflow: Carrageenan-Induced Paw
Edema Assay
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This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel

compounds.

Experimental Setup

Procedure

Data Analysis

Animal Acclimatization
(e.g., Wistar rats)

Grouping of Animals
(Control, Standard, Test Groups)

Drug Administration
(Oral gavage of test compound,

 e.g., pyrazole derivative)

Carrageenan Injection
(Subplantar injection in the right hind paw)

Paw Volume Measurement
(Plethysmometer at 0, 1, 2, 3, 4h)

Calculate Paw Edema Volume

Calculate Percentage Inhibition

Statistical Analysis
(e.g., ANOVA)
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Click to download full resolution via product page

Caption: Workflow for the carrageenan-induced paw edema assay to assess anti-inflammatory

activity.

Synthesis of Celecoxib Analogs
Ethyl 1H-pyrazole-4-carboxylate is a precursor for the synthesis of various heterocyclic

systems, including analogs of the well-known COX-2 inhibitor, Celecoxib.

Logical Workflow for the Synthesis of a Celecoxib Analog
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Caption: A logical workflow for the multi-step synthesis of a Celecoxib analog starting from

ethyl 1H-pyrazole-4-carboxylate.

Conclusion
Ethyl 1H-pyrazole-4-carboxylate is a cornerstone building block in the synthesis of

medicinally important pyrazole derivatives. Its versatile reactivity allows for the construction of

diverse molecular architectures with a wide spectrum of biological activities. The continued

exploration of new synthetic methodologies and the development of novel therapeutics based

on this scaffold underscore its enduring importance in the field of drug discovery. This guide

provides a foundational understanding for researchers and scientists to leverage the potential

of ethyl 1H-pyrazole-4-carboxylate in their drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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